molecular formula C13H8FN B14271687 7-Fluorobenzo[h]quinoline CAS No. 163275-60-3

7-Fluorobenzo[h]quinoline

Cat. No.: B14271687
CAS No.: 163275-60-3
M. Wt: 197.21 g/mol
InChI Key: PEDVEHKGBRFGCV-UHFFFAOYSA-N
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Description

7-Fluorobenzo[h]quinoline is a fluorinated derivative of benzo[h]quinoline, a nitrogen-containing heterocyclic aromatic compound

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Fluorobenzo[h]quinoline can be achieved through several methods. One common approach involves the cyclization of 3-alkynyl-2-arylpyridines using transition metal catalysis or Brønsted acid catalysis . Another method includes the use of nanostructured titanium dioxide photocatalysts under solvent-free conditions and microwave irradiation . These methods provide efficient and rapid synthesis of the compound.

Industrial Production Methods: Industrial production of this compound typically involves large-scale cyclization reactions using recyclable catalysts and environmentally friendly conditions. The use of microwave-assisted synthesis and solvent-free reactions are preferred for their efficiency and reduced environmental impact .

Chemical Reactions Analysis

Types of Reactions: 7-Fluorobenzo[h]quinoline undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Nucleophilic Substitution: Common reagents include alkyl halides and amines under basic conditions.

    Cross-Coupling Reactions: Palladium or nickel catalysts are often used in the presence of ligands and bases.

    Oxidation and Reduction: Oxidizing agents like potassium permanganate and reducing agents like sodium borohydride can be used.

Major Products Formed: The major products formed from these reactions include various substituted quinolines, which can have enhanced biological or material properties .

Mechanism of Action

The mechanism of action of 7-Fluorobenzo[h]quinoline, particularly in its antibacterial and anticancer applications, involves the inhibition of DNA synthesis. The compound stabilizes the enzyme-DNA complex, leading to the formation of double-strand breaks and subsequent cell death . This mechanism is similar to that of other fluoroquinolones, which target DNA gyrase and topoisomerase IV .

Comparison with Similar Compounds

Uniqueness: 7-Fluorobenzo[h]quinoline is unique due to the presence of the fluorine atom, which enhances its chemical stability, biological activity, and fluorescence properties. This makes it a valuable compound for various applications, particularly in the development of new pharmaceuticals and advanced materials .

Properties

CAS No.

163275-60-3

Molecular Formula

C13H8FN

Molecular Weight

197.21 g/mol

IUPAC Name

7-fluorobenzo[h]quinoline

InChI

InChI=1S/C13H8FN/c14-12-5-1-4-11-10(12)7-6-9-3-2-8-15-13(9)11/h1-8H

InChI Key

PEDVEHKGBRFGCV-UHFFFAOYSA-N

Canonical SMILES

C1=CC2=C(C=CC3=C2N=CC=C3)C(=C1)F

Origin of Product

United States

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